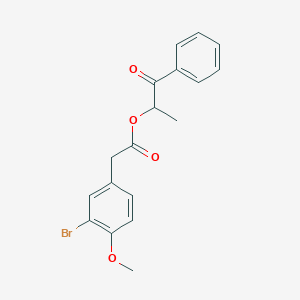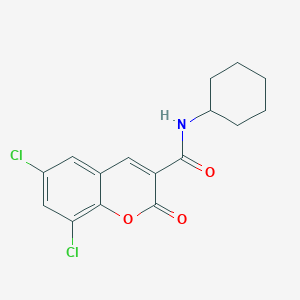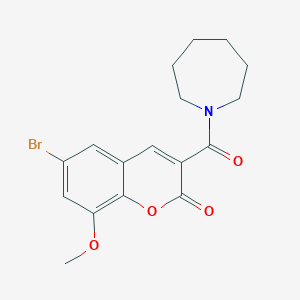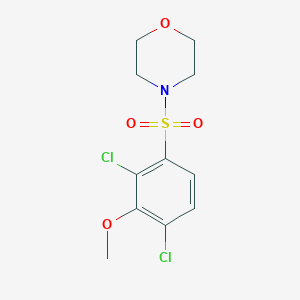![molecular formula C26H30N2O3 B288816 1-([1,1'-biphenyl]-4-yloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol](/img/structure/B288816.png)
1-([1,1'-biphenyl]-4-yloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([1,1'-biphenyl]-4-yloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a biphenyl group, a methoxyphenyl group, and a piperazine ring, which are connected through a propanol chain
準備方法
The synthesis of 1-([1,1'-biphenyl]-4-yloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol typically involves multiple steps:
Formation of the biphenyl-4-yloxy intermediate: This step involves the reaction of biphenyl with an appropriate reagent to introduce the oxy group at the 4-position.
Synthesis of the piperazine derivative: The piperazine ring is functionalized with a methoxyphenyl group through a nucleophilic substitution reaction.
Coupling of intermediates: The biphenyl-4-yloxy intermediate is then coupled with the piperazine derivative using a suitable coupling agent, such as a carbodiimide, under controlled conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
1-([1,1'-biphenyl]-4-yloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride.
科学的研究の応用
1-([1,1'-biphenyl]-4-yloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Research: The compound can be used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 1-([1,1'-biphenyl]-4-yloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl and methoxyphenyl groups may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways.
類似化合物との比較
1-([1,1'-biphenyl]-4-yloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol can be compared with other piperazine derivatives, such as:
1-(Biphenyl-4-yloxy)-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol: This compound has a chlorophenyl group instead of a methoxyphenyl group, which may alter its binding affinity and biological activity.
1-(Biphenyl-4-yloxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol: The presence of a methyl group instead of a methoxy group can affect the compound’s hydrophobicity and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C26H30N2O3 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol |
InChI |
InChI=1S/C26H30N2O3/c1-30-26-10-6-5-9-25(26)28-17-15-27(16-18-28)19-23(29)20-31-24-13-11-22(12-14-24)21-7-3-2-4-8-21/h2-14,23,29H,15-20H2,1H3 |
InChIキー |
DGSMYRCAOASHKC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)










![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B288761.png)

